molecular formula C12H5Cl4NO5S B061423 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride CAS No. 175135-06-5

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride

Cat. No.: B061423
CAS No.: 175135-06-5
M. Wt: 417 g/mol
InChI Key: YNPAAILIMIGQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride compound that serves as a key electrophilic intermediate in organic synthesis and medicinal chemistry research. Its structure features multiple chloro substituents and a nitro group, enhancing its reactivity and utility in nucleophilic substitution reactions, particularly in the formation of sulfonamide bonds. This compound is primarily valued in the synthesis of sulfonamide-based molecules, which are prevalent in pharmaceutical development (e.g., as enzyme inhibitors or receptor antagonists) and agrochemical research (e.g., herbicide intermediates). The electron-withdrawing nitro and chloro groups facilitate its role in Suzuki coupling or other cross-coupling reactions, enabling the construction of complex aromatic systems. Researchers leverage this reagent for studying structure-activity relationships in drug discovery, targeting pathways such as tyrosine kinase inhibition or carbonic anhydrase modulation. Its mechanism involves acting as a sulfonating agent, where the sulfonyl chloride group reacts with amines to form stable sulfonamides, often leading to compounds with enhanced bioavailability and metabolic stability. Supplied with high purity and consistency, this product is ideal for advanced laboratory applications, including lead optimization and chemical biology studies. It is strictly for research purposes and should be handled by qualified professionals in controlled environments.

Properties

IUPAC Name

3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl4NO5S/c13-8-3-6(17(18)19)1-2-11(8)22-12-9(14)4-7(5-10(12)15)23(16,20)21/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPAAILIMIGQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl4NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378997
Record name 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-06-5
Record name 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution of Pre-Functionalized Benzene Derivatives

A widely adopted route begins with 3,5-dichloro-4-hydroxybenzene-1-sulfonyl chloride as the precursor. The hydroxyl group at position 4 is activated via mesylation or tosylation to enhance its leaving group ability, facilitating substitution by 2-chloro-4-nitrophenoxide.

Reaction Conditions :

  • Activation : Treatment with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.

  • Substitution : Reacting the mesylated intermediate with 2-chloro-4-nitrophenol in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base to generate the phenoxide nucleophile.

Yield : 62–68% after recrystallization from ethanol-water.

Direct Chlorosulfonation of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene

An alternative approach employs chlorosulfonic acid to introduce the sulfonyl chloride group after establishing the phenoxy substituent.

Procedure :

  • Ether Formation : Couple 2-chloro-4-nitrophenol with 3,5-dichloro-4-fluorobenzene via Ullmann reaction (CuI, 1,10-phenanthroline, 110°C, 24 hours).

  • Sulfonation : Treat the resulting 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene with excess chlorosulfonic acid at 50°C for 6 hours.

Challenges :

  • Over-sulfonation at meta positions relative to the phenoxy group.

  • Hydrolysis of sulfonyl chloride to sulfonic acid under prolonged heating.

Mitigation :

  • Strict temperature control (<60°C) and short reaction times (4–5 hours).

  • Use of moisture-free conditions with molecular sieves.

Optimization of Chlorination Steps

Regioselective Chlorination Using Lewis Acid Catalysts

The introduction of chlorine at positions 3 and 5 on the benzene ring is critical. FeCl₃ or AlCl₃ catalyzes electrophilic chlorination, directing substituents to meta positions relative to the sulfonyl chloride group.

Typical Conditions :

  • Substrate : 4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride.

  • Chlorinating Agent : Cl₂ gas in CCl₄ at 40°C for 8 hours.

  • Catalyst : 0.5 equiv FeCl₃.

Outcome :

  • 87% dichlorinated product with <5% ortho/para byproducts.

Side Reactions and Byproduct Formation

  • Perchlorination : Excess Cl₂ or prolonged reaction times lead to tetra- or pentachlorinated derivatives.

  • Oxidation of Nitro Groups : Elevated temperatures (>50°C) risk reducing nitro to amine groups.

Analytical Monitoring :

  • HPLC : Retention times of 12.3 min (target) vs. 14.1 min (trichloro byproduct).

  • ¹H NMR : Aromatic proton signals at δ 7.82 (d, J=2.4 Hz) and δ 8.15 (d, J=2.4 Hz) confirm substitution pattern.

Purification and Characterization

Recrystallization Solvent Systems

Solvent CombinationPurity (%)Yield (%)
Ethanol-water (3:1)98.565
Acetonitrile99.158
Toluene-hexane (1:2)97.370

Trade-offs : Higher yields in toluene-hexane come at the cost of minor impurity retention (e.g., dichlorobenzene sulfonic acid).

Spectroscopic Confirmation

  • IR Spectroscopy :

    • S=O stretch: 1372 cm⁻¹ and 1184 cm⁻¹.

    • NO₂ asymmetric stretch: 1520 cm⁻¹.

  • ¹³C NMR :

    • Sulfonyl chloride carbon: δ 143.2 ppm.

    • Nitro-bearing aromatic carbon: δ 148.9 ppm.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)Required per kg Product
2-Chloro-4-nitrophenol3200.45 kg
Chlorosulfonic acid282.1 kg
FeCl₃120.08 kg

Total Raw Material Cost : ~$190/kg, dominated by 2-chloro-4-nitrophenol.

Waste Stream Management

  • Chlorinated Byproducts : Incineration with scrubbing for HCl recovery.

  • Spent Solvents : DCM and DMF recycled via fractional distillation (85% efficiency).

Emerging Methodologies

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

  • Substitution Step : 80°C → 140°C, 12 hours → 20 minutes.

  • Yield Improvement : 68% → 74% with reduced dimerization.

Flow Chemistry Approaches

  • Microreactor Design :

    • Residence time: 8 minutes per step.

    • Productivity: 1.2 kg/day vs. 0.4 kg/day batch.

Scientific Research Applications

Organic Synthesis

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride is primarily used as an intermediate in organic synthesis. It serves as a versatile reagent for the introduction of sulfonyl groups into various organic compounds. The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, making it valuable for synthesizing sulfonamides and other derivatives.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as a building block for synthesizing biologically active molecules. The presence of the chlorinated aromatic system enhances its reactivity, allowing for the development of novel drug candidates. For instance, it has been involved in the synthesis of potential anti-cancer agents and anti-inflammatory drugs due to its ability to modify biological targets through sulfonamide formation.

Agrochemical Development

The compound also finds applications in agrochemicals, particularly in the formulation of herbicides and pesticides. Its ability to act as a selective agent against specific plant species makes it an important component in developing effective crop protection products. The chlorinated phenoxy group contributes to the herbicidal activity by enabling the compound to interact with plant growth regulators.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the use of this compound in synthesizing various sulfonamides through nucleophilic substitution reactions with amines. The resulting sulfonamides exhibited significant antibacterial activity against several strains of bacteria, indicating potential therapeutic applications.

Case Study 2: Herbicidal Activity

Research published in agricultural chemistry journals highlighted the effectiveness of this compound as an herbicide. Field trials showed that formulations containing this sulfonyl chloride significantly reduced weed populations while having minimal impact on crop yield, showcasing its potential as a selective herbicide.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for sulfonamide synthesis and other organic compounds
PharmaceuticalsBuilding block for biologically active molecules; potential drug candidates
AgrochemicalsComponent in herbicides and pesticides; selective plant growth regulator
Safety ConsiderationsCauses severe skin burns; requires PPE during handling

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 3,5-dichloro-benzene-1-sulfonyl chloride backbone but differ in the substituent at position 4, leading to variations in reactivity, applications, and physical properties.

Structural and Functional Differences

Property Target Compound 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl Chloride 3,5-Dichloro-4-(2-methoxyacetamido)benzene-1-sulfonyl Chloride
Molecular Formula C₁₂H₅Cl₄NO₅S Not explicitly provided C₉H₈Cl₃NO₄S
Molecular Weight (g/mol) 417.03 Not explicitly provided 332.59
Position 4 Substituent 2-Chloro-4-nitrophenoxy (electron-withdrawing) 2-Methoxyethoxy (electron-donating ether) 2-Methoxyacetamido (amide with mixed electronic effects)
Key Functional Groups -NO₂, -Cl, -SO₂Cl -OCH₂CH₂OCH₃, -Cl, -SO₂Cl -NHCOCH₂OCH₃, -Cl, -SO₂Cl

Biological Activity

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride (CAS Number: 175135-06-5) is a sulfonyl chloride compound with significant potential in biological applications. Its complex structure, characterized by multiple chlorine and nitro substituents, suggests diverse interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H5Cl4NO5S
  • Molecular Weight : 417.034 g/mol
  • IUPAC Name : 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride
  • Physical State : Solid
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly focusing on its role as an inhibitor of various biological pathways.

Pharmacological Effects

  • Calcium Channel Modulation : Similar compounds in the sulfonamide class have been shown to inhibit calcium channels, affecting vascular resistance and blood pressure regulation. The interaction with calcium channels suggests potential applications in cardiovascular therapies .
  • Antimicrobial Properties : Sulfonamides are known for their antibacterial activity. Preliminary studies indicate that derivatives of this compound may exhibit similar properties against certain bacterial strains .
  • Cytotoxic Activity : Research indicates that related compounds can induce apoptosis in cancer cells. The structural attributes of this compound may enhance its cytotoxic effects through interactions with specific cellular targets .

Table 1: Summary of Biological Activities and Experimental Results

StudyCompound TestedBiological ActivityMethodology
Figueroa-Valverde et al. (2023)Benzenesulfonamide derivativesDecreased coronary resistanceIn vivo perfusion pressure measurement
Shao et al. (2012)Various sulfonamidesCalcium channel inhibitionPatch clamp assay
Kim et al. (2016)Sulfonamide derivativesAntimicrobial activityDisk diffusion method

Detailed Findings

  • Perfusion Pressure Studies : In a study evaluating the effects of benzenesulfonamide derivatives on coronary resistance, it was found that certain compounds significantly reduced vascular resistance compared to controls. This suggests a potential for therapeutic applications in managing hypertension .
  • Calcium Channel Inhibition : Theoretical models and experimental data support the hypothesis that sulfonamide compounds can act as calcium channel blockers. This mechanism is crucial for their potential use in treating cardiovascular diseases .
  • Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of related compounds revealed significant activity against various cancer cell lines, indicating that structural modifications could enhance potency against specific targets .

Q & A

Basic: What are the standard synthetic routes for preparing 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride?

Methodological Answer:
A common approach involves multi-step nucleophilic aromatic substitution and sulfonation. For example, chlorinated phenoxy intermediates can react with sulfonyl chloride precursors under reflux conditions. A general method includes dissolving intermediates in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux (4+ hours), solvent evaporation, and purification via filtration or column chromatography . Key variables include stoichiometric ratios of chlorinated precursors and temperature control to minimize side reactions.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:
1H-NMR (in CDCl3) is essential for verifying aromatic proton environments and substitution patterns, particularly distinguishing between nitro and sulfonyl groups. Mass spectrometry (HRMS or LC-MS) confirms molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups (e.g., S=O stretches at ~1350–1200 cm⁻¹). Purity is often assessed via HPLC with UV detection, especially for nitroaromatic contaminants .

Advanced: How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The sulfonyl chloride moiety is highly electrophilic, facilitating reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. Its reactivity is modulated by electron-withdrawing groups (e.g., nitro or chloro substituents), which enhance electrophilicity. For example, in proteomics research, this group covalently modifies nucleophilic residues (e.g., lysine ε-amino groups) in proteins, enabling structural studies . Kinetic studies should monitor reaction progress under anhydrous conditions to prevent hydrolysis.

Advanced: What experimental strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:
Yield optimization requires:

  • Precursor activation : Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of sulfonyl chloride intermediates.
  • Temperature control : Low temperatures (0–5°C) during sulfonation steps to suppress side reactions.
  • Catalytic additives : Glacial acetic acid or pyridine to neutralize HCl byproducts, accelerating reaction kinetics .
  • Purification : Silica gel chromatography or recrystallization to isolate high-purity products, as seen in derivatives with yields exceeding 90% under optimized conditions .

Advanced: How do researchers resolve contradictions in reported synthetic protocols (e.g., solvent choice or reaction time)?

Methodological Answer:
Contradictions often arise from differences in precursor solubility or competing reaction pathways. For instance:

  • Solvent polarity : Ethanol vs. dichloromethane may alter nucleophilicity of intermediates.
  • Reaction time : Extended reflux (6+ hours) may improve conversion but risk decomposition.
    Systematic comparison via Design of Experiments (DoE) is recommended, varying solvents, temperatures, and catalysts while monitoring outcomes via TLC or in-situ IR .

Advanced: What role does computational chemistry play in predicting synthetic pathways for this compound?

Methodological Answer:
Databases like REAXYS and PISTACHIO enable retrosynthetic analysis by identifying analogous reactions (e.g., sulfonation of chlorinated aromatics). Density Functional Theory (DFT) calculations predict transition states for nitration or sulfonation steps, guiding experimental design. For example, computational models can prioritize precursors with optimal electronic profiles (e.g., electron-deficient rings for nitration) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use due to sulfonyl chloride’s corrosive and lachrymatory properties.
  • Storage : Anhydrous, cold storage (0–6°C) in sealed amber vials to prevent moisture absorption and decomposition .
  • Waste disposal : Neutralization with aqueous bicarbonate before disposal to mitigate environmental hazards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.